1-Vinyl-1,2,4-triazole

Polymer chemistry Hydrophilic copolymers Water-soluble polymers

Select 1-Vinyl-1,2,4-triazole (VT) as a differentiated heterocyclic monomer where imidazole-based alternatives fall short. Local evidence shows VT-based polymers deliver anhydrous proton conductivity up to 10⁻¹ S/cm above 100°C and thermal stability to 330°C—key for advanced fuel cell membranes. For precisely defined architectures, VT achieves >98% RAFT conversion with dithiocarbamate CTAs, yielding narrow dispersity (Đ=1.16). Its established biocompatibility (LD50 >5000 mg/kg) and inherent antimicrobial properties make it the rational choice for biomedical hydrogels requiring anti-inflammatory functionality. Avoid performance compromises; procure VT tailored for your application.

Molecular Formula C4H5N3
Molecular Weight 95.1 g/mol
CAS No. 2764-83-2
Cat. No. B1205247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Vinyl-1,2,4-triazole
CAS2764-83-2
Synonyms1-vinyl-1,2,4-triazole
VTri cpd
Molecular FormulaC4H5N3
Molecular Weight95.1 g/mol
Structural Identifiers
SMILESC=CN1C=NC=N1
InChIInChI=1S/C4H5N3/c1-2-7-4-5-3-6-7/h2-4H,1H2
InChIKeyITUNZCVRYICLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Vinyl-1,2,4-triazole (CAS 2764-83-2) Monomer for Functional Polymers: Procurement Overview


1-Vinyl-1,2,4-triazole (VT) is a heterocyclic vinyl monomer featuring a vinyl group attached to the N1 position of a 1,2,4-triazole ring, with molecular formula C₄H₅N₃ and molecular weight 95.10 g/mol . At room temperature, VT is a liquid monomer with density 1.099 g/mL at 20 °C and refractive index n20/D 1.511, typically supplied at ≥97.0% purity . The compound serves as a versatile building block for synthesizing poly(1-vinyl-1,2,4-triazole) (PVT) and its copolymers, valued for the triazole moiety's complexation ability, thermal stability, and biocompatibility [1].

Why 1-Vinyl-1,2,4-triazole (VT) Cannot Be Arbitrarily Substituted with Other Vinyl Azole Monomers


Substituting 1-vinyl-1,2,4-triazole with seemingly similar vinyl azole monomers such as 1-vinylimidazole or 4-vinyl-1,2,3-triazole introduces quantifiable differences in polymer properties and monomer reactivity that directly impact application performance. The 1,2,4-triazole ring confers distinct acid-base characteristics, metal coordination geometry, and thermal stability profiles compared to imidazole-based alternatives [1]. Furthermore, copolymerization reactivity ratios differ substantially between VT and other vinyl azoles when paired with common comonomers, producing different copolymer microstructures and final material properties [2]. These differences manifest in measurable parameters including thermal decomposition temperature, proton conductivity under anhydrous conditions, and antibacterial efficacy [3].

1-Vinyl-1,2,4-triazole Quantitative Differentiation Evidence: Reactivity, Thermal Stability, and Biocompatibility Benchmarks


Higher Radical Copolymerization Reactivity vs. Sodium Vinylsulfonate

1-Vinyl-1,2,4-triazole exhibits higher reactivity than sodium vinylsulfonate in free-radical copolymerization [1]. This reactivity difference directly influences copolymer composition control and final material properties.

Polymer chemistry Hydrophilic copolymers Water-soluble polymers

Copolymer Thermal Stability to 260°C Verified by TGA and DSC

Copolymers synthesized from 1-vinyl-1,2,4-triazole with vinylsulfonic acid sodium salt exhibit thermal stability up to 260°C as confirmed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) [1]. This thermal threshold exceeds that of many conventional water-soluble polymers and provides a quantifiable benchmark for applications requiring elevated temperature processing or operation.

Thermal analysis Heat-resistant materials Copolymer characterization

Controlled RAFT Polymerization Achieves Narrow Dispersity (Đ = 1.16) with >98% Conversion

1-Vinyl-1,2,4-triazole undergoes controlled reversible addition-fragmentation chain transfer (RAFT) polymerization using dithiocarbamate chain transfer agents, achieving monomer conversion exceeding 98% and producing poly(1-vinyl-1,2,4-triazole) with narrow molecular weight dispersity as low as Đ = 1.16 [1]. This represents a significant advancement over conventional free-radical polymerization of VT, which typically yields broader molecular weight distributions. Among chain transfer agents evaluated, dithiocarbamates proved most efficient for VT polymerization [1].

Controlled radical polymerization RAFT Polymer architecture

PVT Biocompatibility: LD50 > 5000 mg/kg Enables Biomedical Applications

Poly(1-vinyl-1,2,4-triazole) (PVT) is a biocompatible, water-soluble, non-toxic polymer with an acute oral toxicity LD50 value exceeding 5000 mg/kg [1]. This low toxicity profile, combined with thermal stability and complexation ability, distinguishes VT-derived polymers from other cationic or heterocyclic polymers that may exhibit higher cytotoxicity. While many poly(vinyl imidazole) derivatives show antimicrobial activity that can translate to cytotoxicity at elevated concentrations, PVT maintains a favorable safety margin for biomedical use.

Biomaterials Toxicology Drug delivery

Anhydrous Proton Conductivity up to 10⁻¹ S/cm in Fuel Cell Membranes

Membranes based on 1-vinyl-1,2,4-triazole polymers achieve proton conductivity values up to 10⁻³–10⁻¹ S/cm under anhydrous conditions at temperatures above 100°C [1]. This performance is enabled by the 1,2,4-triazole ring's intrinsic proton transport mechanism via structural diffusion, similar to imidazole but with distinct acid-base properties. The triazole-based membranes also demonstrate an expanded electrochemical stability window of 3–4 V and thermal stability up to 300–330°C [1]. In contrast, imidazole-based membranes typically require humidified conditions to achieve comparable conductivity and exhibit narrower electrochemical stability windows.

Proton exchange membranes Fuel cells Ionic conductivity

Reactivity Ratio rVT = 4.004 with Triethoxyvinylsilane Enables High Thermal Stability Copolymers

In copolymerization with triethoxyvinylsilane (TEVS), 1-vinyl-1,2,4-triazole exhibits a reactivity ratio of rVT = 4.004 compared to rTEVS = 0.227, indicating that VT is significantly more reactive and preferentially incorporates into the copolymer [1]. The resulting poly(VT-co-TEVS) copolymers demonstrate thermal stability up to 270°C and are suitable for hydrophobic heat-resistant film coatings. This reactivity ratio profile contrasts with VT copolymerization with fluoroalkyl methacrylates, where the methacrylates are more active than VT, demonstrating that VT's relative reactivity is comonomer-dependent and can be strategically leveraged.

Copolymerization kinetics Organosilicon polymers Hydrophobic coatings

1-Vinyl-1,2,4-triazole: Evidence-Backed Application Scenarios for Procurement Decisions


Controlled Radical Polymerization for Well-Defined Block Copolymers

Researchers requiring precisely defined poly(1-vinyl-1,2,4-triazole) segments with narrow molecular weight distribution (Đ = 1.16) should select 1-vinyl-1,2,4-triazole for RAFT polymerization using dithiocarbamate CTAs. The monomer achieves >98% conversion under controlled conditions, enabling synthesis of block copolymers with predictable chain lengths and architectures [1].

High-Temperature Proton Exchange Membrane Fuel Cells

For fuel cell membrane development requiring anhydrous proton conductivity (10⁻³–10⁻¹ S/cm) at temperatures above 100°C, 1-vinyl-1,2,4-triazole-based polymers offer a quantifiable advantage over imidazole alternatives. The triazole moiety provides intrinsic proton transport without humidification and maintains electrochemical stability up to 3–4 V with thermal stability reaching 300–330°C [2].

Biocompatible Hydrogels for Antibacterial and Anti-Inflammatory Applications

The combination of PVT's established biocompatibility (LD50 > 5000 mg/kg) and the triazole ring's inherent antimicrobial properties makes 1-vinyl-1,2,4-triazole a rational monomer choice for biomedical hydrogels. Incorporation of VT into polysaccharide-based hydrogels increases equilibrium water content while endowing antibacterial and anti-inflammatory functionality . Composite hydrogels with Cu²⁺-PVT complexes further extend applicability in regenerative medicine requiring antimicrobial surfaces [3].

Heat-Resistant Functional Copolymers for Hydrophobic Coatings

When developing hydrophobic coatings that must withstand elevated temperatures, 1-vinyl-1,2,4-triazole copolymerization with triethoxyvinylsilane produces materials with thermal stability up to 270°C. The high reactivity ratio (rVT = 4.004) ensures efficient VT incorporation, while the resulting copolymers form heat-resistant films suitable for protective coating applications [4].

Technical Documentation Hub

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